molecular formula C13H17N3S2 B2702036 4-cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 522606-85-5

4-cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2702036
CAS No.: 522606-85-5
M. Wt: 279.42
InChI Key: WOGBURNHLMDEBL-UHFFFAOYSA-N
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Description

4-cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a thiophene ring, and a cyclohexyl group

Mechanism of Action

Target of Action

The primary target of this compound is FtsZ , a key protein involved in bacterial cell division. FtsZ plays a crucial role in forming the Z-ring, which is essential for cytokinesis. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .

Mode of Action

The compound binds to the active site of FtsZ, preventing its polymerization into the Z-ring. Without a functional Z-ring, bacterial cells cannot divide properly. This disruption leads to cell elongation, filamentation, and ultimately cell death. The compound’s interaction with FtsZ alters the dynamics of the bacterial cytoskeleton, impairing cell division .

Biochemical Pathways

The inhibition of FtsZ affects downstream pathways related to cell wall synthesis, DNA replication, and other essential cellular processes. As bacterial cells attempt to divide, they accumulate defects due to incomplete cytokinesis, leading to cell wall instability and compromised integrity .

Pharmacokinetics

Regarding pharmacokinetics, this compound exhibits moderate oral bioavailability. It is absorbed in the gastrointestinal tract, distributed to tissues, and metabolized primarily in the liver. Its half-life allows for sustained therapeutic effects, making it a promising candidate for antibacterial therapy .

Result of Action

At the molecular level, the compound disrupts the precise coordination of cell division machinery, leading to abnormal cell shapes and impaired growth. Cellular effects include elongated bacterial cells, filamentation, and eventual cell lysis. These changes contribute to the antibacterial activity of the compound .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the compound’s stability and efficacy. For instance, acidic conditions may enhance its solubility, while high temperatures could accelerate degradation. Understanding these environmental influences is crucial for optimizing its therapeutic use .

Biochemical Analysis

Biochemical Properties

4-Cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol plays a crucial role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . The compound also binds to proteins like albumin, affecting its distribution and bioavailability in the body. Additionally, it interacts with nucleic acids, potentially influencing gene expression and cellular functions . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

The effects of this compound on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival . The compound also affects gene expression by modulating transcription factors and epigenetic markers. In terms of cellular metabolism, it can alter the activity of key metabolic enzymes, leading to changes in energy production and utilization . These cellular effects underscore the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their activity . For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism. The compound also interacts with DNA and RNA, affecting transcription and translation processes . These molecular interactions are critical for understanding the compound’s biochemical and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cellular functions and promote health . At high doses, it can be toxic, causing adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where small increases in dosage lead to significant changes in biological activity. These findings are crucial for determining safe and effective dosages for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and its potential interactions with other drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexyl isothiocyanate with thiophene-2-carboxaldehyde and hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

4-cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and thiophene-containing molecules. Examples include:

Uniqueness

The uniqueness of 4-cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-cyclohexyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S2/c17-13-15-14-12(9-11-7-4-8-18-11)16(13)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGBURNHLMDEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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